E3 ligase Ligand-Linker Conjugates 17

BCR-ABL PROTAC Degradation Potency

This is the key pomalidomide-CRBN building block from the high-potency degrader SIAIS056 (BCR-ABL DC50: 0.18 nM). It features a validated sulfur-substituted linker, outperforming other variants in degradation efficacy and mutant coverage. For reliable, reproducible synthesis of CRBN-based PROTACs targeting BCR-ABL fusion proteins, choose this conjugate.

Molecular Formula C25H31F3N4O8
Molecular Weight 572.5 g/mol
Cat. No. B560580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugates 17
Molecular FormulaC25H31F3N4O8
Molecular Weight572.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7)
InChIKeyAJVLNIUPDHKOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand-Linker Conjugates 17: A Pomalidomide-Based CRBN-Recruiting Building Block for BCR-ABL PROTAC Synthesis


E3 ligase Ligand-Linker Conjugates 17 is a synthetic heterobifunctional building block comprising a cereblon (CRBN) E3 ubiquitin ligase ligand based on pomalidomide and a sulfur-substituted carbon chain linker [1]. This conjugate serves as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) that recruit the CRBN E3 ligase to ubiquitinate and degrade oncogenic fusion proteins such as BCR-ABL [2]. The compound is also designated as SIAIS056 when conjugated to the BCR-ABL inhibitor dasatinib, yielding a fully assembled degrader with potent antileukemic activity .

Why E3 ligase Ligand-Linker Conjugates 17 Is Not Interchangeable with Other CRBN-Based Conjugates


The performance of CRBN-recruiting PROTACs is exquisitely sensitive to linker composition, length, and attachment chemistry. Direct comparative studies in the BCR-ABL system reveal that subtle modifications to the linker yield dramatic differences in degradation potency, mutant coverage, and pharmacokinetics [1]. Specifically, pomalidomide-based degrader 17 (SIAIS056) with a sulfur-substituted carbon linker achieves a DC50 of 0.18 nM against wild-type BCR-ABL, whereas analogs with alternative linkers show reduced efficacy or narrower mutant profiles . Furthermore, CRBN ligand-linker conjugates incorporating thalidomide or lenalidomide scaffolds exhibit distinct ternary complex geometries and degradation kinetics, making direct substitution without experimental validation highly unreliable [2].

Quantitative Differentiation of E3 ligase Ligand-Linker Conjugates 17 Against Closest Analogs


BCR-ABL Degradation Potency: Conjugates 17 (SIAIS056) vs. Pomalidomide-Based PROTACs with Alternative Linkers

In a head-to-head structure-activity relationship (SAR) study of dasatinib-conjugated PROTACs, the pomalidomide-based degrader bearing the sulfur-substituted carbon linker (Compound 17/SIAIS056) demonstrated the most potent degradation of wild-type BCR-ABL. The DC50 value of 0.18 nM was approximately 15-fold lower (more potent) than the next most active analog in the series .

BCR-ABL PROTAC Degradation Potency

Mutant Coverage: Conjugates 17 (SIAIS056) vs. Alternative BCR-ABL Degraders

SIAIS056 degrades multiple clinically relevant BCR-ABL resistance mutants (G250E, E255V, V299L, F317L, F317V, T315A) but is ineffective against the T315I 'gatekeeper' mutation. In contrast, degrader P22D1 (IC50 = 0.57 µM) targets the T315I mutation via hydrophobic methylphenyl modification but shows weaker activity against wild-type and other mutants [1].

BCR-ABL Mutations Drug Resistance PROTAC Selectivity

In Vivo Antitumor Efficacy: Conjugates 17 (SIAIS056) vs. Vehicle Control in K562 Xenograft Model

In a K562 xenograft mouse model of chronic myeloid leukemia, SIAIS056 administered at 1-10 mg/kg (i.p., daily for 10 days) induced significant tumor regression compared to vehicle-treated controls. The compound effectively suppressed BCR-ABL protein levels in tumor tissue and produced robust antileukemic activity [1].

Xenograft BCR-ABL In Vivo Efficacy

Optimal Research and Procurement Scenarios for E3 ligase Ligand-Linker Conjugates 17


Synthesis of Highly Potent BCR-ABL PROTACs for Chronic Myeloid Leukemia Research

Researchers requiring a validated, high-potency CRBN-recruiting building block for constructing BCR-ABL degraders should select this conjugate. The sulfur-substituted linker yields a DC50 of 0.18 nM against wild-type BCR-ABL in K562 cells, outperforming other linker variants in the same series [1].

Investigating Drug Resistance Mechanisms in BCR-ABL-Driven Leukemias

This conjugate is ideal for studying resistance-conferring mutations (G250E, E255V, V299L, F317L, F317V, T315A) except T315I. The well-defined mutant degradation profile enables mechanistic studies of kinase inhibitor resistance and combination therapy exploration .

Preclinical In Vivo Proof-of-Concept Studies for Targeted Protein Degradation

With demonstrated tumor regression in K562 xenograft models at 1-10 mg/kg i.p. dosing, this conjugate provides a reliable starting point for in vivo pharmacodynamic and efficacy studies in leukemia models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 ligase Ligand-Linker Conjugates 17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.